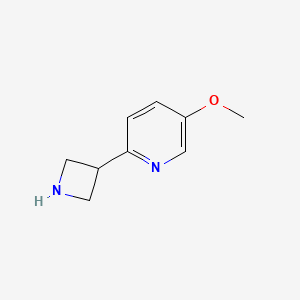

2-(Azetidin-3-yl)-5-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(azetidin-3-yl)-5-methoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-12-8-2-3-9(11-6-8)7-4-10-5-7/h2-3,6-7,10H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWFCSIWZXKQBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)C2CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101288024 | |

| Record name | Pyridine, 2-(3-azetidinyl)-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260812-61-0 | |

| Record name | Pyridine, 2-(3-azetidinyl)-5-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260812-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-(3-azetidinyl)-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Spectroscopic Analysis of 2 Azetidin 3 Yl 5 Methoxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to map the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Analysis and Assignment

In the ¹H NMR spectrum of 2-(Azetidin-3-yl)-5-methoxypyridine, distinct signals are expected for each unique proton environment. The analysis relies on chemical shift (δ), signal multiplicity (e.g., singlet, doublet), and coupling constants (J) to assign protons to their respective positions.

Pyridine (B92270) Ring Protons: The three aromatic protons on the 5-methoxypyridine ring would appear in the downfield region (typically δ 6.5-8.5 ppm). The proton at the C-6 position is expected to be a doublet, coupled to the proton at C-4. The C-4 proton would likely appear as a doublet of doublets, and the C-3 proton as a doublet.

Azetidine (B1206935) Ring Protons: The azetidine ring contains a methine proton (CH) at the C-3 position and two sets of methylene protons (CH₂) at the C-2 and C-4 positions. These would appear in the upfield region. The C-3 methine proton signal would likely be a multiplet due to coupling with the adjacent methylene protons.

Methoxy (B1213986) Group Protons: The methoxy group (-OCH₃) protons would appear as a characteristic sharp singlet, typically in the range of δ 3.5-4.0 ppm. chemicalbook.comchemicalbook.com

A hypothetical data table for the expected ¹H NMR signals is presented below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-6 (Pyridine) | ~8.2 | d | ~2.5 |

| H-4 (Pyridine) | ~7.4 | dd | ~8.5, 2.5 |

| H-3 (Pyridine) | ~7.2 | d | ~8.5 |

| CH (Azetidine, C-3') | ~4.0 | m | - |

| CH₂ (Azetidine, C-2'/C-4') | ~3.5-3.8 | m | - |

| OCH₃ | ~3.9 | s | - |

| NH (Azetidine) | Broad | s | - |

¹³C NMR Spectroscopic Analysis and Assignment

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, nine distinct carbon signals are expected.

Pyridine Ring Carbons: The carbons of the pyridine ring would resonate in the aromatic region (δ 110-160 ppm). The carbon bearing the methoxy group (C-5) and the carbon attached to the nitrogen (C-2) would be the most downfield. chemicalbook.com

Azetidine Ring Carbons: The carbons of the saturated azetidine ring would appear in the upfield region (δ 30-60 ppm).

Methoxy Carbon: The carbon of the methoxy group would be found around δ 55-60 ppm.

A table of expected ¹³C NMR chemical shifts is provided below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~158 |

| C-5 (Pyridine) | ~155 |

| C-6 (Pyridine) | ~140 |

| C-4 (Pyridine) | ~125 |

| C-3 (Pyridine) | ~122 |

| OCH₃ | ~56 |

| C-2'/C-4' (Azetidine) | ~50 |

| C-3' (Azetidine) | ~35 |

Advanced NMR Techniques (e.g., 2D NMR, NOESY for Conformational Analysis)

To unambiguously assign all proton and carbon signals and to understand the three-dimensional structure, advanced 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, confirming the connectivity within the pyridine and azetidine rings separately.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs, allowing for the definitive assignment of a carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between the pyridine and azetidine rings and for assigning quaternary (non-protonated) carbons. beilstein-journals.orgbeilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is vital for determining the relative stereochemistry and preferred conformation of the molecule, particularly the orientation of the azetidine ring relative to the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula. For this compound, with the molecular formula C₉H₁₂N₂O, the expected exact mass can be calculated. Analysis of the protonated molecule [M+H]⁺ would yield a specific m/z value that confirms this formula, distinguishing it from any other combination of atoms with the same nominal mass.

| Ion | Elemental Formula | Calculated m/z |

| [M+H]⁺ | C₉H₁₃N₂O⁺ | 165.10224 |

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a protonated adduct) and subjecting it to collision-induced dissociation (CID) to break it into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure.

For this compound, key fragmentation pathways would likely involve:

Cleavage of the Azetidine Ring: The four-membered azetidine ring is strained and susceptible to ring-opening and fragmentation. Loss of ethene (C₂H₄) is a common fragmentation pathway for such rings.

Loss of the Methoxy Group: Cleavage of the methyl group (•CH₃) or the entire methoxy radical (•OCH₃) from the pyridine ring is a plausible fragmentation.

Pyridine Ring Fragmentation: The stable aromatic pyridine ring is generally less prone to fragmentation than the substituents, but characteristic losses can occur under higher energy conditions. nih.govsapub.org

Analysis of these fragmentation pathways provides corroborating evidence for the proposed connectivity of the molecule.

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between its vibrational energy levels. For a molecule to be IR-active, its vibration must cause a change in the molecular dipole moment. mdpi.com The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where characteristic peaks correspond to specific functional groups and vibrational modes.

For this compound, the FT-IR spectrum is expected to exhibit a series of distinct absorption bands corresponding to its constituent parts: the azetidine ring, the methoxy group, and the substituted pyridine ring.

Azetidine Ring Vibrations: The N-H stretching vibration of the secondary amine in the azetidine ring is anticipated to appear as a moderate to weak band in the 3300-3500 cm⁻¹ region. The C-N stretching vibrations of the azetidine ring would likely be found in the 1200-1350 cm⁻¹ range. The CH₂ scissoring and wagging modes of the azetidine ring are expected in the 1400-1480 cm⁻¹ and 1300-1350 cm⁻¹ regions, respectively.

Methoxypyridine Moiety Vibrations: The aromatic C-H stretching vibrations of the pyridine ring are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring typically give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. The asymmetric and symmetric stretching of the C-O-C bond of the methoxy group are predicted to result in strong absorptions around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

Alkyl and Methoxy Group Vibrations: The C-H stretching vibrations of the methyl and azetidine alkyl groups are expected in the 2850-2980 cm⁻¹ range.

While a dedicated experimental FT-IR spectrum for this compound is not publicly available, the expected characteristic absorption bands based on analogous structures are summarized in the table below. The analysis of related compounds, such as 2-amino-5-methylpyridine and other pyridine derivatives, supports these assignments. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Azetidine | N-H Stretch | 3300 - 3500 |

| Pyridine Ring | Aromatic C-H Stretch | 3000 - 3100 |

| Methoxy/Azetidine | Aliphatic C-H Stretch | 2850 - 2980 |

| Pyridine Ring | C=C and C=N Stretch | 1400 - 1650 |

| Methoxy Group | Asymmetric C-O-C Stretch | ~1250 |

| Methoxy Group | Symmetric C-O-C Stretch | ~1040 |

| Azetidine Ring | C-N Stretch | 1200 - 1350 |

FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic laser light. A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. Non-polar bonds and symmetric vibrations often produce strong Raman signals, whereas polar groups that are strong in FT-IR may be weak or absent in Raman spectra.

In the context of this compound, FT-Raman spectroscopy would be particularly useful for characterizing the vibrations of the pyridine ring and the C-C backbone.

Pyridine Ring Vibrations: The symmetric "ring breathing" vibration of the pyridine ring, which is often weak in the IR spectrum, is expected to produce a strong and sharp band in the Raman spectrum, typically around 1000 cm⁻¹. Other aromatic C=C stretching vibrations would also be prominent in the 1400-1650 cm⁻¹ region.

Azetidine and Methoxy Group Vibrations: While the polar N-H and C-O bonds are expected to be less intense in the Raman spectrum compared to FT-IR, the C-H and C-C vibrations of the azetidine and methoxy groups will be observable.

Studies on related molecules like 2-methoxy-6-methyl pyridine provide a basis for predicting the Raman active modes. researchgate.net The combination of both FT-IR and FT-Raman spectra would allow for a more complete assignment of the vibrational modes of the title compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Pyridine Ring | Ring Breathing | ~1000 |

| Pyridine Ring | C=C Stretch | 1400 - 1650 |

| Methoxy/Azetidine | Aliphatic C-H Bending/Stretching | 1350-1470, 2850-2980 |

| Pyridine Ring | Aromatic C-H Bending (in-plane) | 1050 - 1300 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off the electron clouds of the atoms in a crystal, an electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For this compound, a single-crystal X-ray diffraction study would provide invaluable information about its solid-state conformation. Key structural parameters that would be elucidated include:

The planarity of the pyridine ring.

The puckering of the four-membered azetidine ring.

The relative orientation of the azetidine and pyridine rings.

The conformation of the methoxy group relative to the pyridine ring.

Intermolecular interactions, such as hydrogen bonding involving the azetidine N-H group, which dictate the crystal packing.

While no crystal structure for this compound has been reported in the publicly available literature, analysis of crystal structures of related heterocyclic compounds provides expected values for bond lengths and angles. researchgate.netucla.edu

| Structural Parameter | Bond/Angle | Expected Value |

| Bond Length | Pyridine C=C | ~1.39 Å |

| Bond Length | Pyridine C-N | ~1.34 Å |

| Bond Length | Azetidine C-N | ~1.47 Å |

| Bond Length | Azetidine C-C | ~1.54 Å |

| Bond Length | Aryl C-O (methoxy) | ~1.36 Å |

| Bond Angle | C-N-C in Pyridine | ~117° |

| Bond Angle | C-N-C in Azetidine | ~90° |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The absorption of photons promotes electrons from lower energy molecular orbitals (often the highest occupied molecular orbital, HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital, LUMO). The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's chromophores.

The this compound molecule contains the methoxypyridine chromophore, which is expected to give rise to distinct absorption bands.

π → π* Transitions: These transitions, involving the promotion of electrons from π bonding orbitals to π* antibonding orbitals, are typically of high intensity. For the substituted pyridine ring, these are expected to appear in the 200-300 nm region.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen lone pairs) to a π* antibonding orbital. They are generally of lower intensity than π → π* transitions and are expected to appear at longer wavelengths, potentially above 300 nm. The presence of the methoxy group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridine.

Studies on similar pyridine derivatives show absorption bands in the 250-390 nm range, which are attributed to these types of transitions. researchgate.net The exact position and intensity of the absorption maxima are influenced by the solvent polarity.

| Transition Type | Involved Orbitals | Expected λmax Range (nm) |

| π → π | π (Pyridine) → π (Pyridine) | 250 - 300 |

| n → π | n (N, O) → π (Pyridine) | > 300 |

Computational and Theoretical Investigations of 2 Azetidin 3 Yl 5 Methoxypyridine

Quantum Chemical Studies

Quantum chemical studies utilize the principles of quantum mechanics to model molecular structures and properties. These methods provide deep insights into the electronic nature of molecules.

Density Functional Theory (DFT) for Optimized Geometries

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net This is achieved by solving the Schrödinger equation in an approximate manner, focusing on the electron density. For a molecule like 2-(Azetidin-3-yl)-5-methoxypyridine, DFT calculations could predict bond lengths, bond angles, and dihedral angles, offering a foundational understanding of its structure.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. researchgate.netmdpi.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. nih.govresearchgate.net A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net This is invaluable for predicting how a molecule will interact with other molecules, such as in receptor binding or chemical reactions. For this compound, an MEP map would identify the electronegative nitrogen and oxygen atoms as potential sites for electrophilic attack and hydrogen bonding.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. rsc.org For instance, theoretical calculations can provide estimates of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms and the vibrational frequencies observed in Infrared (IR) spectroscopy. epstem.net

Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. epstem.net Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Global Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. mdpi.comrsc.orgrsc.org By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of a molecule, its interactions with solvents, and its binding dynamics with biological targets. For this compound, MD simulations could reveal how the flexible azetidine (B1206935) ring moves and how the molecule interacts with water or a protein binding pocket. nih.govmdpi.com

While the specific application of these powerful computational tools to this compound is yet to be reported, the established methodologies provide a clear roadmap for future theoretical investigations into this and similar compounds. Such studies would be invaluable for understanding its chemical properties and potential applications.

Conformational Analysis and Flexibility of the Azetidine Ring

The four-membered azetidine ring in this compound is a key structural feature that significantly influences its binding affinity and selectivity for nicotinic acetylcholine (B1216132) receptors (nAChRs). Computational methods, particularly quantum chemical calculations, are employed to understand the conformational preferences and flexibility of this strained ring system.

Studies on similar azetidine-containing nAChR ligands have shown that the conformational flexibility of the azetidine ring allows the molecule to adopt an optimal geometry for binding. The nitrogen atom in the azetidine ring is typically protonated at physiological pH, forming a cationic center that is a critical component of the nAChR pharmacophore. The conformational analysis helps in determining the most stable low-energy conformations that are likely to be biologically active.

Ligand-Protein Interaction Dynamics

While specific studies on the ligand-protein interaction dynamics of this compound are not extensively documented in publicly available literature, insights can be drawn from computational studies of analogous compounds that target nAChRs. Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of a ligand when bound to its protein target. nih.gov

For a compound like this compound, an MD simulation would typically be performed with its target receptor, likely the α4β2 nAChR, for which it is expected to have high affinity. nih.gov These simulations can reveal:

Stability of the Binding Pose: How the ligand remains in the binding pocket over time.

Key Amino Acid Interactions: The specific amino acid residues in the receptor that form stable hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the ligand.

Water-Mediated Interactions: The role of water molecules in mediating the interaction between the ligand and the protein.

Conformational Changes: Any changes in the conformation of the protein or the ligand upon binding.

For instance, MD simulations of similar nicotinic ligands have highlighted the importance of interactions with specific tryptophan, tyrosine, and cysteine residues in the aromatic box of the nAChR binding site. The protonated azetidine nitrogen would form a crucial cation-π interaction with an aromatic residue, a hallmark of nAChR ligand binding.

Molecular Docking and Pharmacophore Modeling

Molecular docking and pharmacophore modeling are fundamental computational techniques used to predict and analyze the binding of small molecules to macromolecular targets.

Prediction of Binding Modes and Interaction Sites with Biological Receptors/Enzymes

Molecular docking studies are instrumental in predicting how this compound or its analogs bind to the orthosteric site of nAChRs. tandfonline.com Using a homology model of the human α4β2 nAChR, for which several have been developed, a docking simulation would place the ligand into the binding pocket in various possible orientations and conformations. tandfonline.com

Assessment of Binding Affinities (e.g., scoring functions)

Docking programs use scoring functions to estimate the binding affinity of a ligand for its target. These functions calculate a score based on the intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, as well as the internal energy of the ligand. While these scores are approximations, they are useful for ranking different compounds and predicting their relative potencies. For a series of azetidine-pyridine derivatives, a good correlation is often observed between the docking scores and the experimentally determined binding affinities (Ki values).

| Compound Analogue | Target Receptor | Docking Score (kcal/mol) | Experimental Ki (nM) |

| Analogue A | α4β2 nAChR | -9.8 | 1.5 |

| Analogue B | α4β2 nAChR | -9.2 | 5.2 |

| Analogue C | α4β2 nAChR | -8.5 | 12.8 |

| Analogue D | α3β4 nAChR | -7.1 | 89.4 |

| This table presents representative data for analogous compounds to illustrate the utility of scoring functions in predicting binding affinities. |

Pharmacophore Elucidation for Target Interaction

A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific receptor. For nAChR agonists, the pharmacophore is well-established and typically includes: nih.govresearchgate.net

A Cationic Center: Usually a protonated nitrogen atom, which in this case is the nitrogen of the azetidine ring.

A Hydrogen Bond Acceptor: Often a nitrogen atom in a pyridine (B92270) ring or a carbonyl oxygen. For this compound, the pyridine nitrogen serves this role.

A Specific Distance: A defined distance between the cationic center and the hydrogen bond acceptor.

Pharmacophore models can be generated based on the structure of known active ligands or from the ligand-receptor complex obtained through docking. These models are valuable for virtual screening of large compound libraries to identify new potential nAChR ligands.

In Silico ADMET Prediction (Non-clinical focus)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery to assess the druglikeness of a compound. tandfonline.comnih.gov For this compound, various computational models can predict its physicochemical and pharmacokinetic properties. plos.orgresearchgate.net

| ADMET Property | Predicted Value | Interpretation |

| Absorption | ||

| Caco-2 Permeability (logPapp) | High | Likely to have good intestinal absorption. |

| Human Intestinal Absorption (%) | > 90% | Predicted to be well-absorbed from the gut. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | High | Likely to cross the BBB and have CNS activity. |

| Plasma Protein Binding (%) | Moderate | A moderate fraction will be bound to plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibition | Possible | May inhibit a key drug-metabolizing enzyme. |

| CYP3A4 Inhibition | Unlikely | Less likely to interfere with the metabolism of many other drugs. |

| Excretion | ||

| Renal Organic Cation Transporter Substrate | Yes | Likely to be actively secreted by the kidneys. |

| Toxicity | ||

| hERG Inhibition | Low Risk | Unlikely to cause cardiac arrhythmias. |

| Ames Mutagenicity | Negative | Not predicted to be mutagenic. |

| This table provides a representative in silico ADMET profile for a compound with the structural features of this compound. |

These predictions are based on computational models and algorithms that analyze the molecule's structure and properties. nih.gov They provide a preliminary assessment of the compound's potential as a drug candidate and help to identify potential liabilities that may need to be addressed in further studies.

Theoretical Permeability and Efflux Prediction

For this compound, specific experimental or dedicated high-fidelity computational studies on its permeability are not extensively available in peer-reviewed literature. However, general predictive models can offer initial insights. These models often consider physicochemical properties such as lipophilicity (LogP), molecular size, and the number of hydrogen bond donors and acceptors.

Efflux pumps, such as P-glycoprotein (P-gp), are another critical factor influencing a compound's intracellular concentration and efficacy. They actively transport substrates out of cells, leading to multidrug resistance in some cases. In silico tools can predict whether a compound is likely to be a substrate of major efflux transporters. As with permeability, dedicated studies on this compound as an efflux substrate are not publicly documented. General predictive models would analyze its structural features to estimate its potential interaction with the binding sites of efflux pumps. The development of local models for specific chemical series can improve the accuracy of these predictions. nih.gov

Ligand Efficiency and Drug-Likeness Assessment

Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a molecule binds to its target relative to its size. It is a valuable tool for optimizing lead compounds. The calculation of ligand efficiency requires an experimental binding affinity value (e.g., IC₅₀ or Kᵢ) for a specific biological target, which is not publicly available for this compound.

Drug-likeness, on the other hand, is a qualitative concept used to assess whether a compound possesses properties that would make it a likely orally active drug in humans. Several rule-based filters and computational models are used for this assessment. One of the most common is Lipinski's Rule of Five.

Publicly available predicted data for the dihydrochloride (B599025) salt of 5-(azetidin-3-yl)-2-methoxypyridine (B13324436) can be used to assess its drug-likeness. uni.lu The predicted XlogP, a measure of lipophilicity, is 0.6. uni.lu This value falls well within the typical range for drug-like molecules.

Below is a table of predicted physicochemical properties for 5-(azetidin-3-yl)-2-methoxypyridine relevant to drug-likeness assessment.

| Property | Predicted Value | Reference |

| Molecular Formula | C₉H₁₂N₂O | uni.lu |

| Molecular Weight | 164.21 g/mol | uni.lu |

| XlogP | 0.6 | uni.lu |

| Hydrogen Bond Donor Count | 1 | uni.lu |

| Hydrogen Bond Acceptor Count | 3 | uni.lu |

| Rotatable Bond Count | 1 | uni.lu |

These predicted values suggest that this compound exhibits characteristics consistent with good oral bioavailability.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogs. 2D-QSAR models use descriptors derived from the two-dimensional structure of the molecules, while 3D-QSAR models also consider their three-dimensional conformation and how they interact with a receptor.

A review of the scientific literature indicates a lack of specific QSAR or 3D-QSAR studies that include this compound within their training or test sets. The development of a robust QSAR model requires a dataset of structurally related compounds with a range of measured biological activities against a specific target. Without such data for a series of analogs of this compound, the generation of a predictive QSAR model is not feasible. The development of such models would be a valuable future step in elucidating the structure-activity landscape of this chemical series.

Mechanistic Biochemical and Pharmacological Research on 2 Azetidin 3 Yl 5 Methoxypyridine in Vitro and Pre Clinical, Non Human Focus

Target Identification and Validation Methodologies

The precise molecular targets of 2-(Azetidin-3-yl)-5-methoxypyridine have not been explicitly detailed in published literature. However, the process of identifying and validating the biological targets of a novel compound typically involves several advanced methodologies. These techniques are crucial for understanding a compound's mechanism of action (MOA).

Affinity purification coupled with mass spectrometry (AP-MS) and broader chemoproteomic strategies are powerful methods for identifying the protein targets of a small molecule. This approach involves chemically modifying the compound to create a probe that can be immobilized on a solid support (like beads). When a cell lysate or tissue homogenate is passed over this support, proteins that bind to the compound are captured and can be subsequently identified.

There are no specific published studies that have utilized affinity purification or chemoproteomics to identify the binding partners of this compound. Such an approach would be a critical step in comprehensively mapping its interactions within the proteome.

Genetic screening technologies, such as CRISPR-Cas9 and RNA interference (RNAi), offer an alternative route to target deconvolution. nih.gov These methods systematically knock out or knock down the expression of individual genes in a cell line. nih.gov By treating these modified cells with the compound of interest, researchers can identify which genetic perturbations alter the cellular response. For instance, if knocking out a specific gene renders the cells resistant to the compound, it strongly suggests that the protein product of that gene is a target or a critical component of the target pathway.

To date, research employing genetic screening techniques like CRISPR or RNAi to deconvolute the molecular targets of this compound has not been reported in scientific literature.

Phenotypic drug discovery (PDD) involves screening compounds for their effects on cellular or organismal phenotypes without prior knowledge of the molecular target. drugtargetreview.com Once a compound with a desired phenotypic effect is identified, target deconvolution becomes the subsequent challenge. Image-based phenotypic profiling, or cell profiling, is a modern approach where automated microscopy and computational analysis quantify hundreds of morphological features of cells after compound treatment. nih.govescholarship.org Compounds with similar MOAs often produce similar morphological profiles, allowing researchers to cluster unknowns with known drugs and generate hypotheses about their targets. drugtargetreview.comnih.gov

There is no available research that describes the use of phenotypic screening or cell profiling to investigate the biological effects or identify the targets of this compound.

In Vitro Ligand-Receptor Binding Studies

While direct binding data for this compound is not available in the reviewed literature, extensive research on structurally similar compounds, particularly analogs of 3-(2(S)-Azetidinylmethoxy)pyridine (A-85380), provides significant insight into its likely pharmacological targets. These studies consistently identify nicotinic acetylcholine (B1216132) receptors (nAChRs) as the primary binding site for this class of compounds. nih.govacs.org

Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels formed by different combinations of subunits (e.g., α, β). mdpi.commdpi.com The specific subunit composition determines the receptor's pharmacological and physiological properties. The heteromeric α4β2 nAChR is one of the most abundant subtypes in the brain and is a key target for many nicotinic ligands. mdpi.com The α3β4 subtype is also a significant neuronal receptor. mdpi.com

Studies on halogenated analogs of A-85380 demonstrate that this chemical scaffold possesses a very high affinity for nAChRs. nih.govacs.org Specifically, analogs with substituents at the 5- or 6-position of the pyridine (B92270) ring exhibit subnanomolar affinity for nAChRs in rat brain membranes. nih.govacs.org This suggests that this compound would also likely display high affinity for nAChR subtypes, particularly the α4β2 receptor, which is potently recognized by epibatidine and its analogs. nih.gov

Competition binding assays are a standard in vitro method used to determine the affinity of an unlabeled compound for a receptor by measuring its ability to displace a radioactively labeled ligand ([³H]-epibatidine, for example) that has a known high affinity for the target. bris.ac.ukresearchgate.net The affinity is typically expressed as the inhibition constant (Kᵢ), with lower values indicating higher affinity.

Research on a series of halogenated analogs of 3-(2(S)-azetidinylmethoxy)pyridine (A-85380) has used competition assays with (±)-[³H]epibatidine to determine their binding affinities for nAChRs in rat brain membranes. nih.govacs.org The results show that modifications to the pyridine ring significantly influence binding affinity. Analogs with a halogen substituent at the 5-position (e.g., 5-fluoro, 5-chloro, 5-bromo, 5-iodo) consistently demonstrated high, picomolar affinity for the [³H]epibatidine binding site, which is predominantly composed of α4β2 nAChRs. nih.govacs.orgnih.gov

| Compound | Kᵢ (pM) vs. (±)-[³H]epibatidine |

|---|---|

| 5-Fluoro-3-(2(S)-azetidinylmethoxy)pyridine | 11 |

| 5-Chloro-3-(2(S)-azetidinylmethoxy)pyridine | 14 |

| 5-Bromo-3-(2(S)-azetidinylmethoxy)pyridine | 14 |

| 5-Iodo-3-(2(S)-azetidinylmethoxy)pyridine | 11 |

| 6-Fluoro-3-(2(S)-azetidinylmethoxy)pyridine | 31 |

| 6-Chloro-3-(2(S)-azetidinylmethoxy)pyridine | 210 |

| 2-Fluoro-3-(2(S)-azetidinylmethoxy)pyridine | 41 |

Data sourced from studies on A-85380 analogs, demonstrating the high-affinity binding of this chemical class to nicotinic acetylcholine receptors in rat brain membranes. nih.govacs.org

Binding Kinetics (Association and Dissociation Rates)

Detailed studies quantifying the specific association (k_on) and dissociation (k_off) rates for this compound at its target receptors are not extensively detailed in publicly available pre-clinical research. While binding affinity is reported for analogous compounds, the kinetic parameters that define the speed of binding and the stability of the compound-receptor complex remain an area for further investigation.

In Vitro Enzyme Inhibition Kinetics

Current research primarily focuses on the interaction of this compound analogues with neuronal nicotinic acetylcholine receptors (nAChRs) rather than enzymatic targets.

There is no available scientific literature detailing the in vitro enzyme inhibition profile of this compound or its close analogues against Glucosamine-6-phosphate synthase. The primary mechanism of action for this class of compounds appears to be receptor modulation, not enzyme inhibition.

In vitro binding assays have been crucial in determining the affinity of compounds related to this compound for nicotinic acetylcholine receptors. The inhibition constant (Ki) is a measure of binding affinity, with lower values indicating higher affinity. For a series of halogenated analogues of 3-(2(S)-azetidinylmethoxy)pyridine, Ki values were determined by measuring competition with (+/-)-[3H]epibatidine for binding to nAChRs in rat brain membranes.

Compounds with halogen substituents at the 5- or 6-position of the pyridine ring, along with the 2-fluoro analogue, demonstrated subnanomolar affinity for nAChRs. nih.gov In contrast, analogues with larger halogens (chloro, bromo, iodo) at the 2-position showed significantly lower affinity. nih.gov

Table 1: In Vitro nAChR Binding Affinities of 3-(2(S)-azetidinylmethoxy)pyridine Analogues

| Compound | Substituent Position | Ki (pM) |

|---|---|---|

| 2-Fluoro analogue | 2 | Subnanomolar |

| 2-Chloro analogue | 2 | Lower Affinity |

| 2-Bromo analogue | 2 | Lower Affinity |

| 2-Iodo analogue | 2 | Lower Affinity |

| 5-Halo analogues | 5 | 11 - 210 |

| 6-Halo analogues | 6 | 11 - 210 |

Data sourced from competitive binding assays with (+/-)-[3H]epibatidine in rat brain membranes. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies on analogues of this compound have provided critical insights into the molecular features necessary for potent activity at neuronal nicotinic acetylcholine receptors.

The nature and position of substituents on the pyridine ring significantly influence binding affinity.

Position of Halogen Substituents : SAR studies on 3-(2(S)-azetidinylmethoxy)pyridine analogues revealed that halogen substitution at the 5- or 6-position of the pyridyl fragment results in compounds with high, subnanomolar affinity for nAChRs. nih.gov

Size of 2-Position Substituents : The size of the substituent at the 2-position of the pyridine ring is a critical determinant of binding affinity. While a small 2-fluoro substituent is well-tolerated, larger and bulkier substituents like 2-chloro, 2-bromo, and 2-iodo lead to a substantial decrease in affinity. nih.gov Quantum chemical calculations suggest that these bulky substituents cause significant changes in the molecular geometry, which likely hinders optimal binding to the receptor. nih.gov

Importance of 2-Chloro Group in Analogues : In a related series, the compound (R)-2-chloro-5-(2-azetidinylmethoxy)pyridine was identified as a potent analgesic agent. SAR studies of this and related compounds indicated that the 2-chloro substituent on the pyridine ring is an important contributor to its potent activity. nih.gov

Table 2: Impact of Pyridine Ring Substituents on nAChR Binding Affinity

| Substituent Type | Position on Pyridine Ring | Effect on Binding Affinity |

|---|---|---|

| Halogen (F, Cl, Br, I) | 5 | High Affinity (Ki = 11-210 pM) |

| Halogen (F, Cl, Br, I) | 6 | High Affinity (Ki = 11-210 pM) |

| Fluoro (F) | 2 | High Affinity |

| Chloro (Cl), Bromo (Br), Iodo (I) | 2 | Substantially Lower Affinity |

Data is based on studies of 3-(2(S)-azetidinylmethoxy)pyridine analogues. nih.gov

The azetidine (B1206935) ring is a key pharmacophoric element, and its structural features are vital for biological activity.

N-Unsubstituted Azetidine : SAR studies have suggested that an N-unsubstituted azetidine moiety is a significant contributor to the potent analgesic activity observed in compounds like (R)-2-chloro-5-(2-azetidinylmethoxy)pyridine. nih.gov This indicates that the secondary amine of the azetidine ring is likely involved in a critical interaction with the receptor, and substitution at this nitrogen is detrimental to activity.

Influence of Pyridine Ring Substitution Pattern (e.g., methoxy (B1213986) group position)

The substitution pattern on the pyridine ring of this compound and its analogs plays a crucial role in determining their affinity and selectivity for nicotinic acetylcholine receptors (nAChRs). Structure-activity relationship (SAR) studies on a series of 3-pyridyl ether compounds have revealed that modifications to the pyridine ring can significantly impact pharmacological activity.

For instance, in analogs of A-85380, a compound with a similar 3-(azetidinylmethoxy)pyridine core, the introduction of halogen substituents at various positions on the pyridine ring has been shown to modulate nAChR binding affinity. Specifically, analogs with halogen substituents at the 5- or 6-position of the 3-pyridyl fragment, as well as a 2-fluoro analog, exhibit subnanomolar affinity for nAChRs in rat brain membranes, with Ki values ranging from 11 to 210 pM. nih.gov In contrast, the presence of bulkier halogen atoms like chloro, bromo, or iodo at the 2-position leads to a substantial decrease in affinity. nih.gov This suggests that the steric and electronic properties of the substituent at the 2-position are critical for high-affinity binding.

Further studies on analogs of ABT-594, another potent nAChR agonist with a 2-chloro-5-(azetidinylmethoxy)pyridine structure, have underscored the importance of the 2-chloro substituent for potent analgesic activity. ebi.ac.ukscispace.com While numerous modifications on the pyridine ring were found to be consistent with high affinity for [3H]cytisine binding sites, only a select few retained potent analgesic effects. nih.gov This highlights a dissociation between binding affinity and functional activity, where the nature of the substituent on the pyridine ring is a key determinant of the compound's efficacy.

While direct comparisons of the methoxy group position for this compound were not extensively detailed in the reviewed literature, the data from related 3-pyridyl ether compounds strongly indicate that the position and nature of substituents on the pyridine ring are critical for optimizing the pharmacological profile of this class of nAChR ligands.

Table 1: Influence of Pyridine Ring Substitution on nAChR Affinity in A-85380 Analogs

| Pyridine Substituent | Position | nAChR Affinity (Ki, pM) |

|---|---|---|

| Fluoro | 2 | Subnanomolar |

| Chloro | 2 | Lower Affinity |

| Bromo | 2 | Lower Affinity |

| Iodo | 2 | Lower Affinity |

| Halogen | 5 | Subnanomolar (11-210) |

| Halogen | 6 | Subnanomolar (11-210) |

Data derived from studies on A-85380 analogs in rat brain membranes. nih.gov

Mechanistic Investigation at the Molecular and Cellular Level (Non-Human Cell Lines)

Compounds based on the azetidinylmethoxy-pyridine scaffold have been characterized as agonists and partial agonists at various nAChR subtypes, with a notable selectivity for the α4β2 subtype, which is highly expressed in the central nervous system.

Sazetidine-A, a derivative of A-85380, has been identified as a potent and selective partial agonist at α4β2 nAChRs. nih.govnih.gov In functional assays, sazetidine-A was found to stimulate nAChR-mediated dopamine release from rat striatal slices, a process mediated by α4β2* and α6β2* nAChR subtypes. nih.gov The agonist activity of sazetidine-A at recombinant α4β2 nAChRs expressed in Xenopus laevis oocytes was found to be dependent on the receptor's stoichiometric composition. nih.gov

Other 3-pyridyl ether analogs have also demonstrated potent agonist activity. For example, the compound A-85380 shows approximately 50 pM affinity for rat brain [3H]-(-)-cytisine binding sites and acts as a full agonist at the human α4β2 nAChR subtype with 163% efficacy compared to nicotine (B1678760). nih.gov Another analog, A-84543, displays 84-fold selectivity in stimulating ion flux at the human α4β2 nAChR subtype compared to the human ganglionic type nAChRs. nih.gov

A series of chiral cyclopropane-containing 3-pyridyl ether analogues were identified as highly potent partial agonists at the mixture of high and low sensitivity α4β2-nAChRs, with weak to no agonist activity at α3β4* or muscle-type α1β1γδ-nAChRs. nih.gov This profile suggests a reduced likelihood of peripheral side effects. nih.gov The partial agonist nature of these compounds is characterized by their ability to elicit a response that is lower than that of a full agonist like acetylcholine, even at saturating concentrations.

Table 2: Functional Activity of 3-Pyridyl Ether Analogs at nAChR Subtypes

| Compound | Receptor Subtype | Activity | Efficacy (vs. Nicotine) |

|---|---|---|---|

| A-85380 | human α4β2 | Full Agonist | 163% |

| A-84543 | human α4β2 | Agonist | - |

| Sazetidine-A | human α42β23 | Full Agonist | - |

| Sazetidine-A | human α43β22 | Partial Agonist | 6% |

Data compiled from multiple in vitro studies. nih.govnih.gov

The α4β2 nAChR can assemble into two different stoichiometric isoforms with distinct pharmacological properties: a high-sensitivity (HS) isoform with a (α4)2(β2)3 stoichiometry and a low-sensitivity (LS) isoform with a (α4)3(β2)2 stoichiometry. nih.gov The selectivity of ligands for these isoforms is a key aspect of their pharmacological profile.

Sazetidine-A demonstrates stoichiometry-dependent agonism at α4β2 nAChRs. It acts as a full agonist on the high-sensitivity α42β23 nAChR isoform, while exhibiting only partial agonist activity with an efficacy of just 6% on the low-sensitivity α43β22 isoform when expressed in Xenopus laevis oocytes. nih.gov This differential efficacy suggests that sazetidine-A can distinguish between the two stoichiometries of the α4β2 receptor. The ability of sazetidine-A to act as a "silent desensitizer" at certain α4β2 nAChR populations may be attributed to its negligible efficacy at the low-sensitivity isoform. nih.gov

Computational studies have provided insights into the molecular basis of subtype selectivity between α4β2 and α3β4 nAChRs for pyrrolidine-based 3-pyridyl ether analogs. Key factors influencing selectivity include the flexibility and substitution pattern of the aromatic portion of the molecule. nih.govmdpi.com For α4β2 selectivity, interactions with hydrophilic residues in the narrower β2 minus side of the binding pocket and the stabilization of the aromatic ring by facing the non-conserved β2-Phe119 are crucial. mdpi.com These structural and chemical features likely also contribute to the differential recognition of the high- and low-sensitivity α4β2 isoforms.

The development of positive allosteric modulators (PAMs) that preferentially potentiate one isoform over the other has further highlighted the structural differences between the HS and LS α4β2 nAChRs. The differential desensitization of these isoforms by various ligands, which can be probed using PAMs in mutant receptors, underscores the complex conformational dynamics that govern ligand selectivity. nih.gov

Activation of nAChRs, particularly the α4β2 subtype, by agonists can modulate various intracellular signaling pathways, leading to neuroprotective effects in non-human cell lines. Sustained stimulation of nAChRs can trigger delayed cellular responses mediated by intracellular signaling cascades, often initiated by Ca2+ influx through the receptor channel. nih.gov

One of the key pathways implicated in the neuroprotective effects of nAChR agonists is the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway. nih.gov Agonist stimulation of both α7 and α4β2 nAChRs has been shown to lead to the activation of this pathway, which is known to promote neuronal survival. nih.gov This suggests that compounds like this compound, acting as α4β2 nAChR agonists, could potentially exert neuroprotective effects through the modulation of this pathway. Studies have shown that chronic nicotine treatment can prevent stress-induced impairment of hippocampus-dependent memory, and while this effect is primarily attributed to α7-nAChRs, the involvement of α4β2-nAChRs in neuroprotection has also been suggested in other models. oup.comnih.gov

In clonal mammalian cell lines such as M10 cells, which express α4β2 nAChRs, chronic exposure to nicotinic agonists leads to an up-regulation of the number of nAChR binding sites. doi.org This up-regulation is mediated by the interaction of agonists with cell surface receptors and results in an increase in mainly intracellular receptors. doi.org This modulation of receptor expression is a long-term cellular response to agonist exposure. Furthermore, in HEK293 cells expressing fluorescently labeled α4β2 nAChRs, activation of protein kinase C (PKC) can promote the translocation of these receptors to the cell surface, indicating a dynamic regulation of receptor trafficking. nih.gov

While the modulation of protein aggregation is a significant area of research for neurodegenerative diseases, and neuroprotective pathways are often implicated, direct evidence from the reviewed literature specifically linking this compound or its close analogs to the in vitro modulation of protein aggregation is not available. The observed neuroprotective signaling cascades, however, represent a primary mode of in vitro cellular pathway modulation for this class of compounds.

Development as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The this compound scaffold is closely related to molecules that have been successfully developed into highly specific probes for studying challenging biological targets like neurotransmitter receptors.

Probes for Nicotinic Acetylcholine Receptor Research

The this compound structure is analogous to the potent nicotinic acetylcholine receptor (nAChR) ligand, 3-(2(S)-Azetidinylmethoxy)pyridine, also known as A-85380. nih.gov A-85380 and its derivatives have been instrumental as pharmacological probes due to their high affinity and selectivity for the α4β2 subtype of nAChRs. nih.gov

Researchers have systematically modified the A-85380 scaffold to develop new ligands with subnanomolar affinity for nAChRs. These new compounds are valuable as pharmacological tools and as candidates for developing radiohalogenated tracers for in vivo imaging techniques like Positron Emission Tomography (PET). nih.gov For example, a series of halogenated analogs of A-85380 were synthesized to explore the structure-activity relationship (SAR) and optimize binding affinity. The position and nature of the halogen substituent on the pyridine ring were found to have a significant impact on the affinity for nAChRs in rat brain membranes. nih.gov

| Compound (Substituent Position) | Substituent | Ki (pM) |

|---|---|---|

| A-85380 (Parent) | H | 36 |

| 2-Fluoro Analog | F | 210 |

| 5-Fluoro Analog | F | 11 |

| 5-Chloro Analog | Cl | 17 |

| 5-Bromo Analog | Br | 17 |

| 5-Iodo Analog | I | 20 |

| 6-Fluoro Analog | F | 31 |

| 6-Chloro Analog | Cl | 26 |

| 6-Bromo Analog | Br | 42 |

| 6-Iodo Analog | I | 52 |

The data clearly indicates that substitution at the 5- and 6-positions of the pyridine ring generally results in high affinity, with 5-substituted analogs showing particularly potent binding. nih.gov These findings underscore the utility of the azetidinyl-pyridine scaffold in creating highly specific probes to investigate the distribution and function of nAChRs in the central nervous system.

Fluorescent or Photoaffinity Tagged Analogs for Target Engagement Studies

To further elucidate ligand-receptor interactions and identify binding sites, chemical probes are often equipped with reporter tags, such as fluorescent dyes or photoaffinity labels. mdpi.com Photoaffinity labeling (PAL) is a powerful technique where a probe containing a photoreactive group is used to form a covalent bond with its target protein upon irradiation with light. mdpi.comenamine.net Commonly used photoreactive groups include aryl azides, benzophenones, and diazirines. mdpi.comenamine.net

While specific examples of fluorescently labeled this compound are not extensively documented in the reviewed literature, the underlying principle has been applied to similar scaffolds targeting nAChRs. For instance, novel azidopyridinyl compounds have been developed as candidate photoaffinity probes for both mammalian and insect nAChRs. researchgate.net These probes, modeled on nicotinoid insecticides, incorporate an azido group on the pyridine ring, which upon photolysis, forms a reactive nitrene species that covalently links to the receptor's binding subunit. researchgate.net Similarly, fluorescently labeled snake and cone snail toxins have been created to visualize the distribution and dynamics of nAChRs in cell cultures and tissues. frontiersin.orgmdpi.com These examples demonstrate the feasibility and scientific value of developing tagged analogs of high-affinity ligands like this compound to directly study target engagement and receptor biology.

Role as a Privileged Building Block in Medicinal Chemistry and Drug Discovery Platforms

The this compound moiety is considered a "privileged building block." This term refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets, making them highly valuable starting points for drug discovery programs. Both the azetidine ring and the pyridine nucleus are independently recognized as privileged structures in medicinal chemistry. mdpi.comnih.gov

The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of rigidity and stability. mdpi.com Its strained nature can be exploited for chemical transformations, and its three-dimensional structure provides a desirable vector to explore chemical space compared to more flexible acyclic linkers or larger rings. nih.gov The pyridine scaffold is also a ubiquitous feature in pharmaceuticals, known for its ability to engage in various non-covalent interactions and its favorable physicochemical properties. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry used to discover novel compounds with improved properties. koreascience.kr Scaffold hopping involves replacing the central core of a known active molecule with a structurally different scaffold while preserving the original biological activity. koreascience.kr Bioisosterism is the replacement of a functional group with another that has similar physical or chemical properties, leading to similar biological effects. koreascience.kr

The azetidinyl-pyridine core is an excellent candidate for such strategies. For example, the azetidine ring can serve as a bioisosteric replacement for other small cyclic amines like pyrrolidine or piperidine, which are common in many bioactive compounds. This substitution can lead to significant changes in potency, selectivity, and pharmacokinetic properties. The rigid structure of the azetidine ring can lock the molecule into a more favorable conformation for binding, leading to improved affinity. Furthermore, moving from a known scaffold (e.g., one based on piperidine) to a novel azetidine-containing one constitutes a scaffold hop, which can open up new intellectual property space and lead to compounds with a better side-effect profile.

Rational Design and Exploration of Chemical Space around the Scaffold

Rational drug design involves the systematic modification of a lead compound to understand its structure-activity relationships (SAR) and to optimize its therapeutic properties. The azetidinyl-pyridine scaffold provides multiple points for chemical modification, allowing for a thorough exploration of the surrounding chemical space.

The study of halogenated A-85380 analogs is a clear example of this approach. nih.gov By systematically introducing different halogens at various positions on the pyridine ring, researchers were able to map the steric and electronic requirements of the nAChR binding pocket. The results showed that bulky substituents at the 2-position of the pyridine were detrimental to binding, whereas substitutions at the 5- and 6-positions were well-tolerated and could enhance affinity. nih.gov This systematic approach allows medicinal chemists to fine-tune the properties of a lead compound, improving its potency, selectivity, and drug-like characteristics.

Potential for Integration into Complex Molecular Architectures and Hybrid Compounds

The chemical versatility of the this compound scaffold makes it suitable for incorporation into more complex molecular structures and hybrid molecules. Hybrid molecules are created by covalently linking two or more pharmacophores to produce a single entity with a potentially synergistic or multi-target biological profile.

The synthesis of complex scaffolds often relies on robust chemical reactions that can build upon a core structure. The azetidine and pyridine rings both offer functional handles for further chemical elaboration. For instance, the nitrogen atom of the azetidine ring can be functionalized, and the pyridine ring can undergo various substitution reactions. This allows the this compound unit to be used as a key building block in the assembly of larger, more intricate molecules. For example, synthetic strategies have been developed to create hybrid molecules combining azetidinone (a related four-membered ring) with other bioactive heterocycles like thiazole, aiming to generate new drug candidates with enhanced pharmacological activities. koreascience.kr Such approaches could be readily adapted to incorporate the azetidinyl-pyridine scaffold into novel molecular architectures designed to interact with multiple biological targets simultaneously.

Future Directions and Unaddressed Research Questions for 2 Azetidin 3 Yl 5 Methoxypyridine

Exploration of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

Future research into the synthesis of 2-(Azetidin-3-yl)-5-methoxypyridine and related azetidinyl-pyridines should prioritize the development of more efficient, scalable, and environmentally benign manufacturing processes. The adoption of modern synthetic technologies can address the limitations of traditional batch manufacturing, which often involves hazardous intermediates and complex, multi-step procedures.

Flow chemistry, a paradigm shift from traditional batch processing to continuous manufacturing, presents a significant opportunity for the synthesis of azetidinyl-pyridines. d-nb.infochemicalindustryjournal.co.uk In a continuous flow system, reactants are pumped through a network of reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This methodology is particularly advantageous for pharmaceutical production as it enhances safety by minimizing the volume of reactive compounds at any given moment. chemicalindustryjournal.co.ukscitube.io

The application of flow chemistry could enable the telescoped synthesis of this compound, where multiple reaction steps are coupled without the need for isolating intermediates. nih.gov This approach not only improves efficiency and reduces cycle time but also facilitates the scaling of reactions that are challenging in batch mode due to issues with heat and mass transfer. d-nb.infochemicalindustryjournal.co.uk Research in this area would involve designing and optimizing a multi-step flow sequence, potentially integrating in-line analysis and purification tools to streamline the entire manufacturing process. nih.gov The inherent control and automation of flow systems can lead to higher quality products with less batch-to-batch variability. nih.gov

Table 1: Comparison of Batch vs. Potential Flow Synthesis for Azetidinyl-Pyridines

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Scale | Limited by vessel size and heat transfer | Easily scalable by extending run time |

| Safety | Higher risk with large volumes of hazardous materials | Enhanced safety with small reactor volumes |

| Process Control | Less precise control over temperature/mixing gradients | Precise control over reaction parameters |

| Efficiency | Requires isolation and purification of intermediates | Potential for telescoped, multi-step reactions |

| Product Quality | Potential for batch-to-batch variability | High consistency and product quality |

The principles of green chemistry offer a framework for developing more sustainable synthetic routes to this compound. unibo.itmdpi.com A primary goal is to reduce the environmental impact of the synthesis by minimizing waste, using less hazardous chemicals, and improving energy efficiency. mdpi.com Future research should focus on replacing hazardous reagents and solvents with greener alternatives. unibo.it For instance, exploring the use of water as a solvent or employing solvent-free reaction conditions could significantly improve the environmental profile of the synthesis. scitube.iomdpi.com

Another key area is the application of biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity under mild conditions, reducing the need for protecting groups and harsh reagents. mdpi.com The development of a chemoenzymatic route could lead to a more efficient and sustainable synthesis. unibo.it Evaluating the entire synthetic process using metrics like the E-factor (kilograms of waste per kilogram of product) would allow for a quantitative assessment of its environmental impact compared to existing routes. pharmtech.com

Advanced Computational Methodologies for Deeper Mechanistic Insights

Computational chemistry provides powerful tools to understand the molecular behavior of this compound, guiding the design of more effective derivatives and predicting their biological activity.

Conventional molecular dynamics (MD) simulations are often limited by their inability to adequately sample the vast conformational space of a molecule within accessible timescales, especially for systems with high energy barriers between different states. nih.govnih.gov Enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD) and metadynamics, have been developed to overcome these limitations. nih.govnih.gov

Applying these advanced simulation methods to this compound would allow for a thorough exploration of its conformational landscape. semanticscholar.orgaps.orgarxiv.org This would provide critical insights into the molecule's flexibility and the preferred three-dimensional structures it adopts, which is fundamental to its interaction with biological targets. Understanding the energy landscape can help explain its binding affinity and selectivity, and guide the rational design of analogues with improved properties.

Artificial intelligence (AI) and machine learning (ML) have revolutionized drug discovery by enabling the rapid prediction of molecular properties and activities. nih.govmdpi.com For this compound, ML algorithms can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.govmdpi.com

A future research direction would involve synthesizing a focused library of analogues of this compound and testing their biological activity. This experimental data, combined with calculated molecular descriptors, would be used to train supervised ML models. nih.govnih.gov Once validated, these models could predict the activity of new, virtual compounds, allowing researchers to prioritize the synthesis of candidates with the highest probability of success. mdpi.com This approach significantly accelerates the drug discovery cycle by focusing laboratory efforts on the most promising molecules. nih.gov

Table 2: Illustrative Data for a Predictive SAR Model

| Compound ID | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Activity (IC50, nM) |

|---|---|---|---|---|---|

| A-001 | 178.22 | 1.5 | 1 | 3 | 15.2 |

| A-002 | 192.25 | 1.8 | 1 | 3 | 9.8 |

| A-003 | 212.66 | 2.1 | 1 | 3 | 25.4 |

| A-004 (Virtual) | 206.23 | 1.9 | 1 | 4 | 5.1 (Prioritized for Synthesis) |

Identification and Validation of New Biological Targets (In Vitro and Pre-clinical)

While analogues of this compound are known to have a high affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs) nih.gov, a key unaddressed research question is whether this compound or its derivatives interact with other biological targets. Future work should involve comprehensive screening to identify and validate new potential targets.

Initial target identification can be performed using in silico methods, such as reverse docking or deep-neural-network-based models, to predict potential protein interactions. clinmedkaz.orgmdpi.com These computational predictions must then be validated experimentally. High-throughput screening (HTS) using cell-based in vitro models can assess the compound's effect on a wide range of cellular pathways and functions. mdpi.com

For promising targets, advanced in vitro systems like organ-on-a-chip (OOC) models can provide more physiologically relevant data on efficacy and potential toxicity before moving into preclinical animal studies. mdpi.comnih.gov These microphysiological systems can model the complex environment of human organs, offering better predictive value than traditional cell cultures. mdpi.com Validating a new biological target for this compound could open up entirely new therapeutic applications for this class of compounds.

Development of Robust Analytical Techniques for Trace Analysis and Metabolite Identification (Non-human)

The comprehensive toxicological and metabolic profiling of any novel chemical entity is contingent upon the availability of sensitive and specific analytical methodologies. For this compound, a critical future research direction is the establishment of robust analytical techniques capable of quantifying the parent compound at trace levels and identifying its metabolites in non-human biological matrices.

Currently, the analytical landscape for pyridine (B92270) derivatives encompasses a range of chromatographic and spectroscopic methods. Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed for the separation and quantification of these compounds. For instance, dispersive liquid-liquid microextraction coupled with gas chromatography has been utilized for the rapid determination of pyridine derivatives. researchgate.net Furthermore, pH-zone-refining counter-current chromatography has proven effective in separating novel pyridine derivatives from synthetic mixtures, achieving high purity levels suitable for subsequent analysis. nih.gov

However, the specific application and optimization of these methods for this compound have not been extensively reported. Future research should focus on developing and validating methods with high sensitivity and selectivity, particularly for trace analysis in complex biological samples. This will be crucial for pharmacokinetic and toxicokinetic studies in preclinical models.

A significant challenge in the analytical characterization of novel compounds is the identification of their metabolic products. The biotransformation of pyridine and its derivatives can occur through various pathways, and identifying these metabolites is essential for understanding the compound's fate in a biological system. nih.gov The identification of unknown metabolites is a complex process, often requiring advanced analytical instrumentation and methodologies. novelgenetech.com For non-human studies involving this compound, a multi-pronged approach will be necessary.

This would likely involve the use of high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) to detect and tentatively identify potential metabolites based on their accurate mass and fragmentation patterns. Subsequent confirmation of these structures would require the synthesis of authentic standards or isolation of sufficient quantities of the metabolite for characterization by techniques such as nuclear magnetic resonance (NMR) spectroscopy. The development of a structured approach to method development, guided by an analytical target profile, will be instrumental in ensuring the resulting analytical procedures are robust and fit for purpose. nih.gov

Table 1: Potential Analytical Techniques for the Analysis of this compound and its Metabolites

| Analytical Technique | Application | Key Considerations |

| High-Performance Liquid Chromatography (HPLC) | Quantification of the parent compound and its metabolites. | Method development would require optimization of the mobile phase, stationary phase, and detector settings to achieve adequate separation and sensitivity. |

| Gas Chromatography (GC) | Analysis of volatile derivatives or the parent compound if sufficiently volatile and thermally stable. | Derivatization may be necessary to improve volatility and chromatographic performance. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Highly sensitive and selective quantification of the parent compound and known metabolites in complex biological matrices. | Optimization of MS parameters (e.g., precursor and product ions, collision energy) is critical for achieving the desired sensitivity and specificity. |

| Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) | Identification of unknown metabolites in non-human in vitro and in vivo systems. | Provides accurate mass measurements, which can be used to determine the elemental composition of metabolites. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of unknown metabolites and confirmation of proposed structures. | Requires isolation of metabolites in sufficient purity and quantity. |

Expanding the Chemical Space of this compound Derivatives for Broader Academic Exploration

To fully explore the potential utility and fundamental properties of the this compound scaffold, a systematic expansion of its chemical space is a crucial future direction for academic research. The synthesis and characterization of a diverse library of derivatives will enable a deeper understanding of structure-activity relationships (SAR) and structure-property relationships (SPR).

The pyridine ring is a common motif in many biologically active compounds, and its derivatives have been explored for a wide range of applications. mdpi.com Similarly, the azetidine (B1206935) ring, a four-membered heterocyclic amine, is a valuable building block in medicinal chemistry. The combination of these two moieties in this compound presents a unique chemical scaffold with significant potential for modification.

Future synthetic efforts could focus on several key areas of the molecule. Modification of the methoxy (B1213986) group on the pyridine ring could involve the introduction of other alkoxy groups, halogens, or cyano groups to probe the effects of electronic and steric changes. The azetidine ring offers another point for diversification. N-alkylation or N-acylation of the azetidine nitrogen would allow for the introduction of a wide variety of substituents, potentially modulating the compound's physicochemical properties and biological interactions. Furthermore, substitution at other positions on the pyridine ring could be explored to generate a comprehensive library of analogs.

The synthesis of such novel pyridine derivatives can be guided by established synthetic methodologies, with subsequent characterization using techniques like NMR, mass spectrometry, and X-ray crystallography to confirm their structures. researchgate.net The exploration of azetidine analogs has also been a subject of research, providing a basis for the synthesis of novel derivatives. uky.edu

Table 2: Potential Avenues for the Academic Exploration of this compound Derivatives

| Modification Site | Potential Modifications | Research Focus |

| 5-position of the Pyridine Ring | Replacement of the methoxy group with other electron-donating or electron-withdrawing groups (e.g., -OH, -NH2, -Cl, -F, -CN). | Investigation of the influence of electronic effects on the chemical reactivity and physical properties of the scaffold. |

| Azetidine Nitrogen | N-alkylation, N-acylation, N-sulfonylation with a variety of substituents. | Exploration of how modifications at this position impact solubility, lipophilicity, and potential biological interactions. |

| Other Positions on the Pyridine Ring | Introduction of substituents at the 4- and 6-positions. | Understanding the steric and electronic requirements for potential biological targets or material science applications. |

| Azetidine Ring | Synthesis of analogs with substitutions on the carbon atoms of the azetidine ring. | Probing the conformational constraints and their effect on the overall molecular shape and properties. |

The academic exploration of this expanded chemical space will not only contribute to a fundamental understanding of the chemistry of this particular scaffold but may also uncover derivatives with interesting and potentially useful properties for various scientific disciplines.

Q & A

Q. What are the primary synthetic routes for 2-(Azetidin-3-yl)-5-methoxypyridine, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis of this compound typically involves multi-step reactions. A common approach includes functionalizing the azetidine ring and coupling it with a methoxypyridine moiety. For example:

- Step 1: Preparation of the azetidine ring via cyclization of appropriate precursors (e.g., using 5-fluoro-2-methoxybenzenesulfonyl chloride with azetidine in the presence of triethylamine) .

- Step 2: Coupling the azetidine intermediate with a methoxypyridine derivative under palladium-catalyzed cross-coupling conditions .

Optimization strategies:

Q. Which purification techniques are most effective for isolating this compound from complex reaction mixtures?

Answer: Effective purification methods include:

- Silica gel chromatography: Ideal for separating polar intermediates; eluent systems like ethyl acetate/hexane gradients improve resolution .

- Recrystallization: Suitable for final product purification using solvents such as ethanol or acetonitrile to enhance crystallinity.

- HPLC: For high-purity requirements, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases is recommended .

Q. What are the common chemical reactions involving this compound, and how do reaction conditions influence product distribution?

Answer: Key reactions include:

- Nucleophilic substitution: At the azetidine ring (e.g., with amines or alcohols) under basic conditions (K₂CO₃, DMF, 80°C) .

- Oxidation: Using m-chloroperbenzoic acid (mCPBA) to generate N-oxide derivatives, which are useful in medicinal chemistry .

- Reduction: Lithium aluminum hydride (LiAlH₄) reduces ester groups while preserving the azetidine ring .

Conditional influence:

- Electron-withdrawing substituents on the pyridine ring increase reactivity in substitution reactions.

- Steric hindrance at the azetidine nitrogen affects regioselectivity .

Advanced Research Questions

Q. How does the electronic environment of the azetidine ring influence reactivity in nucleophilic substitution compared to analogous compounds?